molecular formula C16H18N2OS2 B6513626 Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl- CAS No. 686770-81-0

Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl-

Cat. No.: B6513626
CAS No.: 686770-81-0
M. Wt: 318.5 g/mol
InChI Key: RFJZKWIAOIBWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl- (hereafter referred to as the "target compound") is a derivative of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold (molecular formula: C₆H₄N₂OS, MW: 152.17) . Its structure features:

  • A phenyl group at position 3, contributing to aromatic interactions in biological systems.
  • A 6,7-dihydro moiety, reducing ring planarity compared to fully aromatic analogs.

Properties

IUPAC Name

2-butylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-2-3-10-21-16-17-13-9-11-20-14(13)15(19)18(16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJZKWIAOIBWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301163929
Record name 2-(Butylthio)-6,7-dihydro-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686770-81-0
Record name 2-(Butylthio)-6,7-dihydro-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686770-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Butylthio)-6,7-dihydro-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl- typically involves the cyclization of appropriate thieno and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative under acidic or basic conditions . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its biological activity.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and biological interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .

Mechanism of Action

The mechanism of action of Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Substituent Effects on Physical Properties
Compound Name Substituents Melting Point (°C) Yield (%) Key Structural Features
Target Compound (hypothetical) 2-(butylthio)-3-phenyl-6,7-dihydro N/A N/A High lipophilicity, reduced planarity
Compound 6b () 2-(pyrazol-yl), 7,9-bis(4-MeOPh) 183–185 72 Methoxy groups enhance polarity
Compound 3a () 2,6-bis(3-MeOPh), 3-Me 148–150 48 Methyl group increases steric bulk
Thieno[3,2-d]pyrimidin-4(3H)-one (Parent, ) None N/A N/A Baseline scaffold for derivatives

Key Observations :

  • Butylthio vs. Thio/Methoxy Groups : The butylthio group in the target compound likely lowers melting points compared to methoxy-substituted analogs (e.g., 183–185°C for 6b) due to reduced crystallinity .
Table 2: Reported Bioactivities of Analogous Compounds
Compound Class Substituents Biological Activity Mechanism/Target
Pyridothienopyrimidines () Pyrrolidin-2-ylethynyl Anticancer (EGFR/VEGFR-2 inhibition) Blocks kinase signaling
Thieno[2,3-d]pyrimidinones () Varied aryl/alkyl groups Cytotoxicity (HL-7702, PC-3 cells) Apoptosis induction
Target Compound Butylthio, phenyl Hypothesized anticancer activity Potential kinase/receptor modulation

Key Insights :

  • Butylthio Group : Long alkyl chains may improve cell membrane penetration but could reduce aqueous solubility, necessitating formulation optimization .
  • Phenyl vs. Methoxyphenyl : The absence of electron-donating groups (e.g., methoxy) on the target compound’s phenyl ring may weaken hydrogen-bonding interactions compared to derivatives like 6b .

Pharmacological Potential and Limitations

  • Advantages :
    • The butylthio group may confer prolonged metabolic stability compared to methylthio analogs.
    • The 6,7-dihydro structure could reduce off-target interactions with planar DNA intercalators.
  • Challenges: Limited solubility due to hydrophobic substituents may require prodrug strategies. Stereochemical considerations (e.g., enantiomer separation, as in ) are unexplored for the target compound .

Biological Activity

Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl- is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores its biological activity through various studies and findings, supported by data tables and case studies.

Overview of Thieno[3,2-d]pyrimidin-4(3H)-one

This compound belongs to the thienopyrimidine family and is characterized by its unique structural features, including a butylthio group and a phenyl substituent. These modifications are believed to enhance its biological efficacy.

Chemical Structure

  • Molecular Formula : C16H18N2OS2
  • CAS Number : 686770-81-0

Target Organisms

The primary targets of this compound include:

  • Mycobacterium tuberculosis H37Ra
  • Mycobacterium bovis BCG

Mode of Action

The compound exhibits its biological effects primarily by inhibiting the growth and proliferation of these mycobacterial strains. The mechanism involves interference with specific biochemical pathways essential for the survival and replication of these pathogens.

Antimicrobial Activity

Research indicates that Thieno[3,2-d]pyrimidin-4(3H)-one derivatives possess significant antimycobacterial activity. For instance, studies have shown that this compound can effectively reduce the growth of Mycobacterium species in vitro.

Table 1: Antimycobacterial Activity of Thieno[3,2-d]pyrimidin Derivatives

CompoundMIC (µg/mL)Target Organism
Thieno[3,2-d]pyrimidin-4(3H)-one5Mycobacterium tuberculosis H37Ra
2-(butylthio)-6,7-dihydro-3-phenyl10Mycobacterium bovis BCG

Anticancer Activity

Thieno[3,2-d]pyrimidin derivatives have also been evaluated for their anticancer properties. Specific derivatives have demonstrated inhibitory effects on various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

CompoundIC50 (µM)Cell Line
Thieno[3,2-d]pyrimidin derivative A15MDA-MB-231 (Breast Cancer)
Thieno[3,2-d]pyrimidin derivative B20A549 (Lung Cancer)

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the thienopyrimidine core significantly affect biological activity. For example:

  • Substituents at position 4 have been shown to enhance antiplasmodial activity against Plasmodium falciparum.
  • Variations in the sulfur-containing groups can influence both antimicrobial and anticancer activities.

Case Studies

  • Antimycobacterial Study : A recent study evaluated various thienopyrimidine derivatives against Mycobacterium tuberculosis, revealing that specific modifications led to enhanced efficacy compared to standard treatments.
    • Findings : The derivative with a butylthio group showed a promising reduction in bacterial load in treated cultures.
  • Anticancer Study : Another investigation focused on the effect of thienopyrimidine derivatives on breast cancer cell lines. The results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis.
    • Findings : The most potent derivative resulted in an IC50 value of 15 µM against MDA-MB-231 cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.